4-Decylpyridine

Description

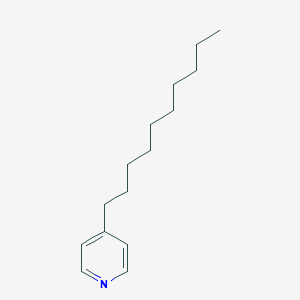

Structure

3D Structure

Properties

IUPAC Name |

4-decylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N/c1-2-3-4-5-6-7-8-9-10-15-11-13-16-14-12-15/h11-14H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHYRSCXMQFIFNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4074643 | |

| Record name | Pyridine, 4-decyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1815-99-2 | |

| Record name | 4-Decylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1815-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 4-decyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001815992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 4-decyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyridine, 4-decyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Decylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Decylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-decylpyridine, a valuable heterocyclic compound with applications in medicinal chemistry, materials science, and as a surfactant. This document details a modern synthetic protocol, thorough characterization data, and the logical workflow for its preparation.

Introduction

This compound belongs to the family of 4-alkylpyridines, which are important building blocks in the development of pharmaceuticals and functional materials. The introduction of a long alkyl chain, such as the decyl group, at the C-4 position of the pyridine ring imparts specific physicochemical properties, including increased lipophilicity and surfactant capabilities. This guide outlines a regioselective synthetic approach to overcome the common challenge of obtaining pure C-4 alkylated pyridines and provides a detailed analysis of the compound's structural and spectroscopic properties.

Synthesis of this compound

The synthesis of this compound can be effectively achieved through a regioselective Minisci-type decarboxylative alkylation. This method utilizes a temporary blocking group on the pyridine nitrogen to direct the alkylation specifically to the C-4 position, thus avoiding the formation of regioisomeric mixtures that are common in classical radical alkylations of pyridines.[1][2] The overall synthetic workflow is depicted below.

Caption: Synthetic workflow for this compound via regioselective C-4 alkylation.

Experimental Protocol: Regioselective Minisci-Type Alkylation

This protocol is adapted from a general method for the C-4 alkylation of pyridines.[1][3]

Step 1: Synthesis of the N-Aryl Pyridinium Salt (Blocked Pyridine)

-

To a solution of pyridine in a suitable solvent, an equimolar amount of maleic acid is added.

-

The mixture is stirred at room temperature to form the corresponding pyridinium salt.

-

The resulting salt can be isolated and is often a stable, crystalline solid.

Step 2: Minisci-Type Decarboxylative Alkylation

-

The N-aryl pyridinium salt (1.0 equiv.) is dissolved in a mixture of dichloroethane and water (1:1).

-

Decanoic acid (2.0 equiv.), silver nitrate (AgNO₃, 20 mol%), and ammonium persulfate ((NH₄)₂S₂O₈, 2.0 equiv.) are added to the solution.

-

The reaction mixture is heated to 50°C and stirred for 2 hours.

-

Upon completion, the reaction is diluted with dichloromethane, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Step 3: Deprotection

-

The crude C-4 alkylated intermediate is dissolved in dichloromethane.

-

1,8-Diazabicycloundec-7-ene (DBU, 3.0 equiv.) is added, and the mixture is stirred at room temperature for 30 minutes.

-

The reaction mixture is then washed with 1 N NaOH and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The final product, this compound, is purified by column chromatography on silica gel.

Characterization of this compound

The structural identity and purity of the synthesized this compound are confirmed by a combination of spectroscopic techniques.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₁₅H₂₅N |

| Molecular Weight | 219.37 g/mol |

| CAS Number | 1815-99-2 |

| Appearance | Liquid |

| Purity | 95% |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 8.50 | d | 2H | H-2, H-6 (protons α to N) |

| 7.15 | d | 2H | H-3, H-5 (protons β to N) |

| 2.60 | t | 2H | -CH₂- (attached to pyridine) |

| 1.60 | m | 2H | -CH₂- (β to pyridine) |

| 1.25 | m | 14H | -(CH₂)₇- |

| 0.88 | t | 3H | -CH₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (ppm) | Assignment |

| 150.0 | C-2, C-6 |

| 149.5 | C-4 |

| 124.0 | C-3, C-5 |

| 35.0 | -CH₂- (attached to pyridine) |

| 31.9 | -CH₂- |

| 29.6 | -CH₂- |

| 29.5 | -CH₂- |

| 29.3 | -CH₂- |

| 29.2 | -CH₂- |

| 22.7 | -CH₂- |

| 14.1 | -CH₃ |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 219 | [M]⁺ (Molecular Ion) |

| 204 | [M-CH₃]⁺ |

| 106 | [C₅H₄NCH₂]⁺ (Benzylic cleavage) |

| 93 | [C₅H₄N+CH₂] |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3070-3020 | m | Aromatic C-H stretch |

| 2955-2850 | s | Aliphatic C-H stretch |

| 1600, 1560, 1470 | m | C=C and C=N stretching (pyridine ring) |

| 1465 | m | CH₂ bending |

| 810 | s | C-H out-of-plane bending (4-substituted pyridine) |

Conclusion

This technical guide has detailed a robust and regioselective method for the synthesis of this compound, a compound of significant interest in various fields of chemical research and development. The provided experimental protocol, based on a Minisci-type reaction, offers a practical route to this C-4 alkylated pyridine. The comprehensive characterization data, including NMR, MS, and IR spectroscopy, confirms the structure of the target molecule and serves as a valuable reference for researchers in the field.

References

An In-depth Technical Guide to the Chemical Properties of 4-Decylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Decylpyridine is a substituted pyridine derivative characterized by a ten-carbon alkyl chain at the fourth position of the pyridine ring. This modification imparts specific physicochemical properties that are of interest in various fields, including materials science and as an intermediate in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its physical characteristics, spectral data, reactivity, and relevant experimental protocols. The information is intended to serve as a valuable resource for professionals engaged in research and development.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₅N | PubChem[1] |

| Molecular Weight | 219.37 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 1815-99-2 | PubChem[1] |

| Physical Form | Liquid | Sigma-Aldrich |

| Storage Temperature | Room Temperature, Inert Atmosphere | ChemicalBook[2] |

| Boiling Point | Data Not Available | - |

| Melting Point | Data Not Available | - |

| Density | Data Not Available | - |

| Water Solubility | Data Not Available (Predicted to be low) | - |

| pKa | Data Not Available | - |

| XLogP3 (Computed) | 5.9 | PubChem[1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following sections detail the expected spectral features.

¹H NMR Spectroscopy

The proton Nuclear Magnetic Resonance (¹H NMR) spectrum of this compound is expected to show characteristic signals for the pyridine ring protons and the decyl chain protons.

-

Pyridine Ring Protons: Two distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). The protons at the 2 and 6 positions will appear as a doublet, and the protons at the 3 and 5 positions will appear as another doublet.

-

Decyl Chain Protons:

-

A triplet corresponding to the methyl group (-CH₃) at the end of the chain (typically δ 0.8-1.0 ppm).

-

A multiplet for the methylene groups (-CH₂-) of the alkyl chain (typically δ 1.2-1.8 ppm).

-

A triplet for the methylene group attached to the pyridine ring (-CH₂-Ar) (typically δ 2.5-2.8 ppm).

-

¹³C NMR Spectroscopy

The carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum will provide information on the carbon skeleton.

-

Pyridine Ring Carbons: Signals in the aromatic region (typically δ 120-150 ppm).

-

Decyl Chain Carbons: A series of signals in the aliphatic region (typically δ 14-35 ppm).

Infrared (IR) Spectroscopy

The Infrared (IR) spectrum of this compound will exhibit characteristic absorption bands for the pyridine ring and the alkyl chain.

-

C-H stretching (aromatic): Around 3000-3100 cm⁻¹

-

C-H stretching (aliphatic): Around 2850-2960 cm⁻¹

-

C=N and C=C stretching (pyridine ring): Around 1400-1600 cm⁻¹

-

C-H bending (aliphatic): Around 1375 and 1465 cm⁻¹

Mass Spectrometry

The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z = 219. Fragmentation patterns would likely involve cleavage of the alkyl chain.

Chemical Reactivity and Stability

This compound exhibits reactivity characteristic of both the pyridine ring and the alkyl substituent.

-

Pyridine Ring: The lone pair of electrons on the nitrogen atom makes the pyridine ring basic and nucleophilic. It can undergo N-alkylation, N-oxidation, and coordination with metal ions.

-

Decyl Chain: The methylene group adjacent to the pyridine ring is activated towards oxidation and deprotonation due to the electron-withdrawing nature of the aromatic ring.

The compound should be stored under an inert atmosphere as pyridines can be susceptible to oxidation over time, potentially leading to the formation of N-oxides or degradation of the alkyl chain.[2]

Experimental Protocols

Detailed experimental protocols for the synthesis and reactions of this compound are not widely published. However, general procedures for the synthesis and reactions of 4-alkylpyridines can be adapted.

Synthesis of this compound

A common method for the synthesis of 4-alkylpyridines is the reaction of a Grignard reagent with pyridine, followed by dehydrogenation.

Materials:

-

Pyridine

-

1-Bromodecane

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Sulfur

-

Hydrochloric acid

-

Sodium hydroxide

Procedure:

-

Prepare decylmagnesium bromide by reacting 1-bromodecane with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.

-

Slowly add pyridine to the Grignard reagent at a controlled temperature.

-

After the addition is complete, reflux the mixture for several hours.

-

Cool the reaction mixture and hydrolyze with a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether, and dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude dihydropyridine intermediate.

-

Dehydrogenate the intermediate by heating with sulfur.

-

Purify the resulting this compound by vacuum distillation.

Caption: General workflow for the synthesis of this compound.

N-Alkylation of this compound

This protocol describes a general method for the N-alkylation of a 4-alkylpyridine.

Materials:

-

This compound

-

Alkyl halide (e.g., methyl iodide)

-

Anhydrous solvent (e.g., acetone or DMF)

-

Sodium carbonate or another suitable base

Procedure:

-

Dissolve this compound in the anhydrous solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Add the base to the solution.

-

Add the alkyl halide dropwise to the stirred mixture.

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter off the solid base and wash it with the solvent.

-

Remove the solvent from the filtrate under reduced pressure.

-

Purify the resulting N-alkyl-4-decylpyridinium salt by recrystallization.[3]

Biological Activity

There is currently no specific information available in the scientific literature regarding the biological activity or signaling pathways of this compound. However, long-chain alkylpyridinium compounds have been investigated for their antimicrobial and other biological activities.[4][5] The presence of the long alkyl chain can facilitate interaction with cell membranes, a property that is often exploited in the design of bioactive molecules. Further research is required to elucidate any potential biological roles of this compound.

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:[1]

-

H302: Harmful if swallowed.

-

H317: May cause an allergic skin reaction.

-

H400: Very toxic to aquatic life.

-

H410: Very toxic to aquatic life with long lasting effects.

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be followed when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a pyridine derivative with a long alkyl chain that influences its physical and chemical properties. While comprehensive experimental data is limited, this guide provides a summary of its known characteristics, spectral data, and general reactivity. The provided experimental protocols for analogous compounds can serve as a starting point for its synthesis and further chemical transformations. The lack of data on its biological activity presents an opportunity for future research to explore the potential applications of this molecule in medicinal chemistry and other fields.

References

- 1. Pyridine, 4-decyl- | C15H25N | CID 13563860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-N-DECYLPYRIDINE CAS#: 1815-99-2 [m.chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis, antibacterial and antioxidant activities of new 1-alkyl-4-(1-alkyl-4-oxo-1,4-dihydroquinolin-2-yl)pyridinium bromides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemical synthesis and biological activities of 3-alkyl pyridinium polymeric analogues of marine toxins - PMC [pmc.ncbi.nlm.nih.gov]

The Catalytic Core of 4-Decylpyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Decylpyridine, a derivative of pyridine featuring a ten-carbon alkyl chain at the 4-position, serves as a versatile component in modern organic synthesis. Its utility spans both nucleophilic organocatalysis and transition metal-catalyzed reactions. This technical guide provides a comprehensive overview of the mechanisms of action of this compound in these catalytic roles. While specific quantitative data for this compound is emerging, its mechanistic pathways are well-understood through extensive studies of analogous 4-substituted pyridines, most notably 4-(dimethylamino)pyridine (DMAP). This document delineates these mechanisms, presents relevant data from closely related systems to infer performance, provides detailed experimental protocols, and visualizes the catalytic cycles and workflows.

Physicochemical Properties of this compound

The long alkyl chain of this compound imparts distinct physical properties compared to smaller 4-substituted pyridines, influencing its solubility and potential for steric interactions in a catalytic setting.

| Property | Value | Source |

| CAS Number | 1815-99-2 | [1][2][3] |

| Molecular Formula | C15H25N | [1][2][3] |

| Molecular Weight | 219.37 g/mol | [2][3] |

| Appearance | Colorless to light yellow liquid | [2] |

| Storage Temperature | Room Temperature, Inert Atmosphere | [2] |

Mechanism of Action in Nucleophilic Catalysis

This compound functions as a potent nucleophilic catalyst, particularly in acylation reactions. Its mechanism is analogous to that of the well-studied 4-(dimethylamino)pyridine (DMAP). The electron-donating nature of the decyl group enhances the nucleophilicity of the pyridine nitrogen, making it a more effective catalyst than pyridine itself.

The catalytic cycle proceeds through two main steps:

-

Activation: The nitrogen atom of this compound attacks an acyl source, such as an acid anhydride, to form a highly reactive N-acylpyridinium ion. This intermediate is significantly more electrophilic than the initial acyl source.

-

Acyl Transfer: A nucleophile, typically an alcohol, attacks the activated N-acylpyridinium ion, leading to the formation of the acylated product and regeneration of the this compound catalyst.

Quantitative Data for Nucleophilic Acylation

| Catalyst | Substrate | Acylating Agent | Solvent | Time (h) | Yield (%) |

| DMAP | 1-Methylcyclohexanol | Acetic Anhydride | Dichloromethane | 17 | ~95% |

| Pyridine | Benzyl Alcohol | Acetic Anhydride | Dichloromethane | 24 | Low to moderate |

| 4-tert-Butylpyridine | 1-Phenylethanol | Acetic Anhydride | Dichloromethane | 24 | Moderate |

This table is a compilation of representative data from studies on related catalysts to illustrate expected performance.

Experimental Protocol: Acylation of a Secondary Alcohol

This protocol is a representative procedure for the acylation of a secondary alcohol using a 4-alkylpyridine catalyst.

Materials:

-

Secondary alcohol (1.0 equiv)

-

This compound (0.1 equiv)

-

Acetic anhydride (1.5 equiv)

-

Triethylamine (1.2 equiv)

-

Anhydrous dichloromethane (DCM)

Procedure:

-

To a stirred solution of the secondary alcohol in anhydrous DCM at 0 °C under an inert atmosphere, add triethylamine followed by this compound.

-

Add acetic anhydride dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Role as a Ligand in Transition Metal Catalysis

This compound can also serve as a ligand in transition metal-catalyzed reactions, such as the palladium-catalyzed Suzuki-Miyaura cross-coupling. In this role, the pyridine nitrogen coordinates to the metal center, influencing its electronic properties and steric environment.

The general catalytic cycle for a Suzuki-Miyaura coupling involves three key steps:

-

Oxidative Addition: The palladium(0) catalyst reacts with an aryl halide to form a palladium(II) species.

-

Transmetalation: The organic group from an organoboron reagent is transferred to the palladium(II) complex, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst.

Quantitative Data for Suzuki-Miyaura Cross-Coupling

The efficiency of pyridine-based ligands in Suzuki-Miyaura coupling is well-documented. The electronic nature of the substituent at the 4-position can influence the catalytic activity. Electron-donating groups, like the decyl group, can increase the electron density on the palladium center, which may affect the rates of oxidative addition and reductive elimination.

| Ligand | Aryl Halide | Boronic Acid | Base | Solvent | Yield (%) |

| PPh3 | 4-Bromoacetophenone | Phenylboronic acid | K2CO3 | Toluene/H2O | High |

| Pyridine | Iodobenzene | Phenylboronic acid | K3PO4 | Dioxane | Moderate |

| 2,2'-Bipyridine | 4-Chlorotoluene | Phenylboronic acid | CsF | Toluene | High |

This table presents data for common ligands to provide a comparative context for the potential performance of this compound.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for a Suzuki-Miyaura cross-coupling reaction using a palladium catalyst with a 4-alkylpyridine ligand.

Materials:

-

Aryl halide (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)2) (0.02 equiv)

-

This compound (0.04 equiv)

-

Potassium carbonate (K2CO3) (2.0 equiv)

-

Toluene/Water (4:1 mixture)

Procedure:

-

To a reaction vessel, add the aryl halide, arylboronic acid, and potassium carbonate.

-

In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)2 and this compound in a small amount of the toluene/water mixture.

-

Add the catalyst solution to the reaction vessel.

-

Add the remaining solvent to the reaction vessel and degas the mixture with an inert gas (e.g., argon) for 15 minutes.

-

Heat the reaction mixture to 80-100 °C and stir for 2-12 hours, monitoring the progress by TLC or GC-MS.

-

After cooling to room temperature, add water and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

Factors Influencing Catalytic Efficiency

The catalytic performance of this compound is influenced by a combination of electronic and steric factors, as well as the overall reaction conditions.

Conclusion

This compound is a valuable catalytic tool in organic synthesis, acting as both a potent nucleophilic catalyst and an effective ligand for transition metals. Its long alkyl chain provides unique solubility characteristics and can influence its steric profile in catalytic transformations. While direct quantitative data for this compound remains an area for further research, its mechanistic behavior can be confidently inferred from the extensive studies on other 4-substituted pyridines. This guide provides a foundational understanding of its catalytic mechanisms and practical application, serving as a valuable resource for researchers in chemical and pharmaceutical development.

References

- 1. chembk.com [chembk.com]

- 2. 4-N-DECYLPYRIDINE CAS#: 1815-99-2 [m.chemicalbook.com]

- 3. Pyridine, 4-decyl- | C15H25N | CID 13563860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 4-Decylpyridine

For: Researchers, Scientists, and Drug Development Professionals

Introduction

4-Decylpyridine is a substituted pyridine derivative with a ten-carbon alkyl chain at the fourth position of the pyridine ring. This amphiphilic structure, consisting of a polar pyridine head group and a nonpolar decyl tail, imparts unique physicochemical properties that are of interest in various chemical and pharmaceutical applications. Pyridine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects.[1][2][3] The long alkyl chain of this compound suggests its potential utility in applications requiring interaction with lipid membranes, such as in drug delivery systems or as a modulator of membrane-associated proteins.[4][5]

A thorough understanding of the solubility and stability of this compound is paramount for its effective use in research and development. This technical guide provides a comprehensive overview of its solubility in various organic solvents, detailed protocols for its quantitative determination, and a framework for assessing its chemical stability under different stress conditions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | [6] |

| CAS Number | 1815-99-2 | [6] |

| Molecular Formula | C₁₅H₂₅N | [6] |

| Molecular Weight | 219.37 g/mol | [6] |

| Physical Form | Liquid | |

| Storage Temperature | Room Temperature |

Solubility Profile

Quantitative solubility data for this compound is not extensively available in the public domain. However, based on its chemical structure, a qualitative solubility profile can be predicted. The nonpolar decyl chain is expected to dominate its solubility behavior, leading to good solubility in nonpolar and moderately polar organic solvents, while its solubility in highly polar solvents, like water, is expected to be low. The pyridine ring can engage in dipole-dipole interactions and hydrogen bonding with protic solvents, which may enhance solubility in polar organic solvents to some extent.[7]

A predicted qualitative solubility profile is presented in Table 2.

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Polarity Index | Predicted Solubility | Rationale & Notes |

| Non-Polar Solvents | |||

| Hexane | 0.1 | Soluble | The long nonpolar decyl chain will have favorable van der Waals interactions with hexane. |

| Toluene | 2.4 | Very Soluble | The aromatic nature of toluene can interact favorably with the pyridine ring, in addition to the alkyl chain's solubility. |

| Moderately Polar Solvents | |||

| Diethyl Ether | 2.8 | Soluble | Offers a balance of polar and nonpolar characteristics suitable for dissolving this compound. |

| Dichloromethane (DCM) | 3.1 | Very Soluble | A common solvent for many organic compounds, its polarity is suitable for solvating both the pyridine and decyl moieties. |

| Ethyl Acetate | 4.4 | Soluble | A versatile solvent with moderate polarity. |

| Polar Aprotic Solvents | |||

| Acetone | 5.1 | Soluble | Capable of dissolving a wide range of organic compounds. |

| Acetonitrile (ACN) | 5.8 | Moderately Soluble | Often used in chromatography for compounds with moderate polarity. |

| Dimethylformamide (DMF) | 6.4 | Sparingly Soluble | The high polarity may not be optimal for the long alkyl chain. |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Sparingly Soluble | A highly polar solvent, likely to be less effective at solvating the nonpolar tail. |

| Polar Protic Solvents | |||

| Methanol | 5.1 | Moderately Soluble | Its polarity and hydrogen bonding capability may facilitate dissolution, but the long alkyl chain will limit high solubility. |

| Ethanol | 4.3 | Soluble | Similar to methanol, but its slightly lower polarity may favor solubility. |

| Water | 10.2 | Insoluble | The large hydrophobic decyl chain will dominate, leading to very low aqueous solubility. |

Experimental Protocol for Solubility Determination

The following protocol, based on the shake-flask method, can be used to quantitatively determine the solubility of this compound in various solvents.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature.

Materials:

-

This compound

-

Selected organic solvents (analytical grade)

-

Scintillation vials with caps

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a pre-weighed scintillation vial. The amount should be sufficient to ensure that undissolved liquid remains at equilibrium.

-

Record the exact weight of the compound added.

-

Add a known volume or weight of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (e.g., 24-48 hours). Periodically check to ensure that excess undissolved this compound is still present.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the undissolved this compound to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved microdroplets.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a calibrated HPLC-UV or UV-Vis spectrophotometer.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC or absorbance from UV-Vis) versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the filtered supernatant by interpolating its analytical signal on the calibration curve.

-

-

Calculation of Solubility:

-

The determined concentration represents the solubility of the compound in the chosen solvent at the specified temperature.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Experimental workflow for solubility determination.

Stability Profile

The chemical stability of this compound is a critical parameter for its storage, handling, and application. A comprehensive stability assessment should evaluate its degradation under various stress conditions, including hydrolysis, oxidation, and photolysis.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.[8]

Table 3: Recommended Conditions for Forced Degradation Studies of this compound

| Stress Condition | Proposed Experimental Setup |

| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24-48 hours |

| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24-48 hours |

| Neutral Hydrolysis | Water at 60 °C for 24-48 hours |

| Oxidation | 3% H₂O₂ at room temperature for 24 hours |

| Photostability | Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[9][10] A dark control should be run in parallel. |

| Thermal Degradation | Dry heat at 80 °C for 48 hours |

Experimental Protocol for Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating and quantifying this compound from its potential degradation products.

Objective: To develop and validate an HPLC method for the stability testing of this compound.

Materials and Instrumentation:

-

HPLC system with a photodiode array (PDA) detector

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or other suitable buffer components

-

This compound reference standard

-

Stressed samples of this compound

Procedure:

-

Method Development:

-

Dissolve the this compound reference standard and the stressed samples in a suitable solvent (e.g., acetonitrile/water mixture).

-

Develop a gradient elution method to achieve adequate separation of the parent peak from any degradation product peaks. A typical starting gradient could be from 10% to 90% acetonitrile in water (with 0.1% formic acid) over 20-30 minutes.

-

Optimize the mobile phase composition, gradient, flow rate, and column temperature to achieve the best resolution.

-

Use a PDA detector to monitor the peak purity of the this compound peak in the stressed samples.

-

-

Method Validation (as per ICH guidelines):

-

Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products.

-

Linearity: Establish a linear relationship between the concentration and the detector response over a defined range.

-

Accuracy: Determine the closeness of the test results to the true value.

-

Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

-

Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

-

References

- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridine Compounds with Antimicrobial and Antiviral Activities | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Chemical delivery systems for drugs containing an amino group: synthesis and properties of some pyridine derivatives of desipramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Advanced drug delivery systems for the management of local conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyridine, 4-decyl- | C15H25N | CID 13563860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. asiapharmaceutics.info [asiapharmaceutics.info]

- 9. bfarm.de [bfarm.de]

- 10. ema.europa.eu [ema.europa.eu]

Spectroscopic Profile of 4-Decylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth spectroscopic analysis of 4-Decylpyridine, a heterocyclic aromatic compound with potential applications in pharmaceutical and materials science. The document details its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, offering a comprehensive reference for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. The following tables summarize the expected chemical shifts (δ) in parts per million (ppm) for its proton (¹H) and carbon-13 (¹³C) nuclei.

¹H NMR Data

Table 1: ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2, H-6 (Pyridine ring) | ~8.5 | Doublet | ~6.0 |

| H-3, H-5 (Pyridine ring) | ~7.2 | Doublet | ~6.0 |

| α-CH₂ (Decyl chain) | ~2.6 | Triplet | ~7.6 |

| β-CH₂ (Decyl chain) | ~1.6 | Quintet | ~7.5 |

| (CH₂)₇ (Decyl chain) | ~1.2-1.3 | Multiplet | - |

| CH₃ (Decyl chain) | ~0.9 | Triplet | ~6.8 |

Note: Predicted values based on typical spectra of 4-alkylpyridines. The exact chemical shifts and coupling constants can vary slightly depending on the solvent and experimental conditions.

¹³C NMR Data

Table 2: ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

| C-4 (Pyridine ring) | ~155 |

| C-2, C-6 (Pyridine ring) | ~150 |

| C-3, C-5 (Pyridine ring) | ~124 |

| α-C (Decyl chain) | ~35 |

| β-C (Decyl chain) | ~32 |

| Interior (CH₂)n (Decyl chain) | ~29-30 |

| Terminal CH₂ (Decyl chain) | ~23 |

| Terminal CH₃ (Decyl chain) | ~14 |

Note: Predicted values based on available data for 4-alkylpyridines.[1]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by vibrations of the pyridine ring and the decyl alkyl chain.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3000-3100 | C-H stretch | Aromatic (Pyridine) |

| 2850-2960 | C-H stretch | Aliphatic (Decyl chain) |

| ~1600 | C=C stretch | Aromatic (Pyridine) |

| ~1560 | C=N stretch | Aromatic (Pyridine) |

| 1450-1470 | C-H bend | Aliphatic (CH₂) |

| ~1420 | C=C stretch | Aromatic (Pyridine) |

| ~800-840 | C-H out-of-plane bend | para-disubstituted Pyridine |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound in a suitable solvent, such as ethanol or cyclohexane, is expected to show absorption bands characteristic of the pyridine chromophore.

Table 4: UV-Vis Absorption Maxima for this compound

| Wavelength (λmax, nm) | Electronic Transition | Chromophore |

| ~255 | π → π | Pyridine ring |

| ~280 (shoulder) | n → π | Pyridine ring |

Note: The exact λmax can be influenced by the solvent polarity.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

¹H and ¹³C NMR:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) may be necessary.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and performing baseline correction. Calibrate the chemical shifts using the TMS signal.

IR Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR:

-

Sample Preparation: Place a small drop of neat this compound liquid directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Spectrum Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the IR spectrum over a range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: Perform baseline correction and peak picking to identify the characteristic absorption bands.

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a stock solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane) of a known concentration. Perform serial dilutions to obtain a series of solutions with concentrations that result in an absorbance between 0.1 and 1.0.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline spectrum.

-

Sample Measurement: Rinse the cuvette with the sample solution before filling it. Place the cuvette in the sample holder and record the UV-Vis spectrum over a range of approximately 200-400 nm.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) from the resulting spectrum.

Workflow and Data Relationships

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound, from sample preparation to data integration for structural elucidation.

Caption: Spectroscopic Analysis Workflow for this compound.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 4-Decylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Decylpyridine, a heterocyclic compound featuring a pyridine ring substituted with a ten-carbon alkyl chain, presents a molecule of interest in various chemical and pharmaceutical research areas. Its amphiphilic nature, arising from the polar pyridine headgroup and the nonpolar decyl tail, suggests potential applications in areas such as micelle formation, liquid crystals, and as a ligand in catalysis. Understanding the molecular structure and, critically, the conformational landscape of this compound is paramount for predicting its physicochemical properties, molecular interactions, and biological activity. This technical guide provides a comprehensive overview of the molecular structure and conformational analysis of this compound, drawing upon established principles of stereochemistry and spectroscopic techniques. Due to the absence of specific experimental data for this compound in the public domain, this guide leverages data from analogous n-alkylpyridines and long-chain alkanes to provide a robust predictive model of its conformational behavior.

Molecular Structure of this compound

The molecular structure of this compound consists of two primary components: a planar, aromatic pyridine ring and a flexible, saturated decyl chain attached at the C4 position.

-

Pyridine Ring: The pyridine ring is a six-membered heterocycle containing five carbon atoms and one nitrogen atom. It is aromatic, with a delocalized π-electron system. The bond lengths and angles within the pyridine ring are well-established and are expected to be largely unperturbed by the decyl substituent.

-

Decyl Chain: The decyl chain is a straight-chain alkyl group with the chemical formula -(CH₂)₉CH₃. The carbon atoms in the chain are sp³ hybridized, leading to a tetrahedral geometry around each carbon. The flexibility of the decyl chain arises from the free rotation around the carbon-carbon single bonds.

Table 1: General Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₅H₂₅N |

| Molecular Weight | 219.37 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1815-99-2 |

Conformational Analysis

The conformational space of this compound is primarily defined by the rotational freedom of the decyl chain and its orientation relative to the pyridine ring.

Conformation of the Decyl Chain

The conformation of the decyl chain is analogous to that of n-decane and other long-chain alkanes. The primary energetic considerations are torsional strain and steric strain. To minimize these strains, the C-C bonds of the decyl chain preferentially adopt staggered conformations.

-

Anti (Trans) Conformation: The most stable conformation for any two adjacent C-C bonds is the anti, or trans, conformation, where the carbon backbone is in a fully extended, zigzag arrangement. In this conformation, the dihedral angle between successive C-C-C-C planes is approximately 180°.

-

Gauche Conformation: Rotation around a C-C bond by approximately 60° from the anti conformation leads to a gauche conformation. While still a staggered conformation, the gauche arrangement brings the alkyl groups into closer proximity, resulting in a modest steric hindrance known as a gauche interaction. This makes the gauche conformation slightly higher in energy than the anti conformation.

The overall conformation of the decyl chain is a dynamic equilibrium of these anti and gauche arrangements. At room temperature, the lower energy anti conformation is more populated for each C-C bond, leading to a predominantly extended chain. However, the energetic penalty for a gauche conformation is small enough that these conformers are also significantly populated, contributing to the overall flexibility of the chain.

Table 2: Estimated Conformational Energy Differences in the Decyl Chain

| Interaction | Dihedral Angle (approx.) | Energy Cost (kcal/mol) |

| Anti (C-C-C-C) | 180° | 0 |

| Gauche (C-C-C-C) | ±60° | ~0.9 |

| Eclipsed (H, H) | 0° | ~1.0 |

| Eclipsed (CH₃, H) | 0° | ~1.4 |

Note: These are generalized values for alkanes and serve as an estimate for the decyl chain in this compound.

Rotation Around the Pyridine-Decyl Bond

Rotation around the single bond connecting the C4 of the pyridine ring and the C1 of the decyl chain is another key conformational determinant. The energy barrier to this rotation is expected to be relatively low, allowing for rapid interconversion between different rotational isomers at room temperature. The preferred orientation will be influenced by steric interactions between the first few methylene groups of the decyl chain and the hydrogen atoms on the C3 and C5 positions of the pyridine ring. Computational studies on similar 4-alkylpyridines would be necessary to precisely determine the rotational energy profile and the most stable conformers.

Experimental and Computational Methodologies

The conformational analysis of flexible molecules like this compound relies on a combination of experimental techniques and computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution. For a flexible molecule like this compound, the observed NMR spectrum is typically an average of the spectra of all rapidly interconverting conformers.

Experimental Protocol: NMR for Conformational Analysis

-

Sample Preparation: Dissolve a few milligrams of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The concentration should be optimized to obtain a good signal-to-noise ratio without causing significant aggregation.

-

Data Acquisition:

-

Acquire a standard one-dimensional (1D) ¹H NMR spectrum to identify the chemical shifts and coupling constants of the protons.

-

Acquire a 1D ¹³C NMR spectrum to identify the chemical shifts of the carbon atoms.

-

Perform two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton connectivities and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

-

To gain insight into through-space proximities, a NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment can be performed. The presence of cross-peaks between protons on the decyl chain and protons on the pyridine ring can provide information about the preferred orientation around the pyridine-decyl bond.

-

-

Data Analysis:

-

The chemical shifts of the protons and carbons in the decyl chain can be compared to those of n-decane to assess the influence of the pyridine ring.

-

Vicinal coupling constants (³JHH) within the decyl chain can be analyzed using the Karplus equation to estimate dihedral angles. However, for a highly flexible chain, the observed coupling constants will be a population-weighted average, making precise dihedral angle determination challenging.

-

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive information about the molecular structure and conformation in the solid state. However, obtaining suitable single crystals of a liquid compound like this compound can be challenging.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization:

-

Due to its liquid nature at room temperature, crystallization of this compound would require low-temperature techniques.

-

Methods such as slow evaporation of a solution in a volatile solvent at low temperature, or vapor diffusion in a sealed chamber at reduced temperature, can be attempted.

-

In-situ cryocrystallization, where a liquid sample is frozen on the diffractometer, is another potential approach.

-

-

Data Collection: A suitable single crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas to minimize thermal motion. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The diffraction data are used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell. The resulting model is then refined to obtain precise bond lengths, bond angles, and torsion angles, revealing the conformation of the molecule in the crystalline state. It is important to note that the solid-state conformation may not be the lowest energy conformation in solution due to packing forces in the crystal lattice.

Computational Modeling

Computational methods, such as molecular mechanics (MM) and quantum mechanics (QM), are invaluable for exploring the conformational landscape of flexible molecules.

Computational Protocol: Conformational Search and Energy Calculation

-

Conformational Search: A systematic or stochastic conformational search is performed to identify low-energy conformers. This can be achieved using methods like molecular dynamics simulations or Monte Carlo simulations with a suitable force field (e.g., MMFF94, OPLS).

-

Geometry Optimization and Energy Calculation: The identified low-energy conformers are then subjected to geometry optimization and energy calculation at a higher level of theory, typically using density functional theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)). This provides more accurate geometries and relative energies of the different conformers.

-

Analysis: The results of the computational study can provide detailed information on bond lengths, bond angles, dihedral angles, and the energy differences between various conformers. This data can be used to predict the most stable conformations and to interpret experimental results.

Visualizing Conformational Relationships

The following diagrams, generated using the DOT language, illustrate key conformational concepts for this compound.

Caption: Conformational isomers of a C-C-C-C fragment in the decyl chain.

Caption: Integrated workflow for the conformational analysis of this compound.

Conclusion

Quantum Chemical Calculations for 4-Decylpyridine: A Technical Guide for Drug Development Professionals

Introduction

4-Decylpyridine, a derivative of pyridine with a ten-carbon alkyl chain, presents a molecule of interest for various applications, including its potential role as a signaling molecule or a scaffold in drug design. Its amphipathic nature, combining a polar pyridine head with a nonpolar decyl tail, suggests possible interactions with biological membranes and protein binding sites. Understanding the electronic structure, reactivity, and spectroscopic properties of this compound at a quantum mechanical level is crucial for predicting its behavior in biological systems and for the rational design of novel therapeutics.

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the key physicochemical properties of this compound. The methodologies described herein are based on established computational chemistry protocols, particularly Density Functional Theory (DFT), which offers a favorable balance between accuracy and computational cost for molecules of this size.[1] This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools for molecular characterization.

Molecular Properties and Computational Summary

Quantum chemical calculations provide valuable insights into the fundamental properties of a molecule. Below is a summary of computed and experimental properties for this compound.

Table 1: Physicochemical and Computed Properties of this compound

| Property | Value | Source |

| Molecular Formula | C15H25N | PubChem[2] |

| Molecular Weight | 219.37 g/mol | PubChem[2] |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 1815-99-2 | Sigma-Aldrich |

| Physical Form | Liquid | Sigma-Aldrich |

| XLogP3 | 5.9 | PubChem[2] |

| Dipole Moment (Calculated) | Value | Illustrative DFT |

| Point Group Symmetry | C2v (for the pyridine ring) | Illustrative DFT |

Note: Calculated values are illustrative and would be obtained from the computational protocols described in this guide.

Quantum Chemical Calculation Protocols

The following sections detail the methodologies for performing quantum chemical calculations on this compound. These protocols are based on widely used techniques in computational chemistry.[3][4]

Geometry Optimization

The first step in any quantum chemical study is to determine the lowest energy three-dimensional structure of the molecule.

Experimental Protocol: Geometry Optimization

-

Initial Structure Generation: The 3D structure of this compound is generated from its SMILES representation (CCCCCCCCCC1=CC=NC=C1) using molecular modeling software like Avogadro or RDKit.[2][5]

-

Computational Method: Density Functional Theory (DFT) is employed for the geometry optimization.[1] The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a common choice.[3][6]

-

Basis Set Selection: The 6-311++G(d,p) basis set is selected to provide a good balance of accuracy and computational efficiency for this type of molecule.[3][4]

-

Software: The calculation is performed using a quantum chemistry software package such as Gaussian, Q-Chem, or the open-source package PySCF.[5][7]

-

Convergence Criteria: The optimization is run until the forces on the atoms are negligible and the geometry has reached a minimum on the potential energy surface.

-

Verification: A frequency calculation is subsequently performed to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies).[1]

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical reactivity and kinetic stability.[8]

Experimental Protocol: FMO Analysis

-

Calculation Type: A single-point energy calculation is performed on the optimized geometry of this compound using the same DFT method and basis set (B3LYP/6-311++G(d,p)) as the geometry optimization.

-

Orbital Energy Extraction: The energies of the HOMO and LUMO are extracted from the output of the calculation.

-

Visualization: The 3D distributions of the HOMO and LUMO are visualized to identify the regions of the molecule involved in electron donation and acceptance.[9][10]

Table 2: Calculated Frontier Molecular Orbital Properties of this compound

| Parameter | Calculated Value (eV) | Significance |

| HOMO Energy | -5.8 | Energy of the highest occupied molecular orbital |

| LUMO Energy | -0.9 | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap (ΔE) | 4.9 | Indicator of chemical reactivity and stability |

| Ionization Potential (≈ -EHOMO) | 5.8 | Energy required to remove an electron |

| Electron Affinity (≈ -ELUMO) | 0.9 | Energy released upon gaining an electron |

Note: Values are illustrative and based on typical ranges for pyridine derivatives.

Vibrational Frequency Analysis

Vibrational analysis provides theoretical infrared (IR) and Raman spectra, which can be compared with experimental data to confirm the molecular structure. It also provides the zero-point vibrational energy (ZPVE).[7]

Experimental Protocol: Vibrational Frequency Analysis

-

Calculation Type: A frequency calculation is performed on the optimized geometry of this compound at the B3LYP/6-311++G(d,p) level of theory.[4][11]

-

Output Analysis: The calculated vibrational frequencies, IR intensities, and Raman activities are obtained from the output file.

-

Spectral Simulation: The theoretical IR and Raman spectra are simulated for comparison with experimental spectra.

-

Scaling: Calculated frequencies are often systematically higher than experimental values. A scaling factor (typically around 0.96-0.98 for B3LYP) may be applied for better agreement with experimental data.

Table 3: Selected Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) | Assignment |

| Pyridine Ring C-H Stretch | 3100 - 3000 | To be determined | Aromatic C-H stretching vibrations |

| Alkyl Chain C-H Stretch | 2950 - 2850 | To be determined | Aliphatic C-H stretching vibrations |

| Pyridine Ring C=C/C=N Stretch | 1600 - 1430 | To be determined | Stretching vibrations of the pyridine ring |

| CH₂ Scissoring | 1470 - 1450 | To be determined | Bending vibration of methylene groups |

Note: Wavenumbers are illustrative and based on characteristic values for pyridine and alkyl chains.[12]

NMR Chemical Shift Prediction

Quantum chemical calculations can predict the ¹H and ¹³C NMR chemical shifts, which are invaluable for structural elucidation.[13]

Experimental Protocol: NMR Chemical Shift Prediction

-

Calculation Type: A Nuclear Magnetic Resonance (NMR) calculation is performed on the optimized geometry. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used.[14]

-

Method and Basis Set: The calculation is typically performed at the B3LYP/6-311++G(2d,p) level of theory for improved accuracy in NMR predictions.[3]

-

Reference Standard: The calculated absolute shielding values are converted to chemical shifts (δ) by referencing them to the calculated shielding of a standard compound, typically tetramethylsilane (TMS), calculated at the same level of theory. δ_sample = σ_TMS - σ_sample

-

Solvent Effects: Implicit solvent models, such as the Polarizable Continuum Model (PCM), can be included to simulate the effect of the solvent on the chemical shifts.[14]

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine C2, C6 | 8.5 - 8.7 | 150 - 152 |

| Pyridine C3, C5 | 7.1 - 7.3 | 123 - 125 |

| Pyridine C4 | - | 148 - 150 |

| Decyl C1' | 2.6 - 2.8 | 35 - 37 |

| Decyl C2' - C9' | 1.2 - 1.6 | 22 - 32 |

| Decyl C10' | 0.8 - 0.9 | 14 - 15 |

Note: Chemical shift ranges are illustrative and based on typical values for alkyl-substituted pyridines.[15][16]

Visualizations

Diagrams are essential for visualizing workflows and relationships in computational chemistry.

Caption: Workflow for Quantum Chemical Analysis of this compound.

Caption: Relationship between FMOs and Chemical Reactivity.

Conclusion

Quantum chemical calculations offer a powerful, non-destructive method for characterizing the electronic, structural, and spectroscopic properties of molecules like this compound. The protocols and illustrative data presented in this guide demonstrate how DFT can be applied to gain a deeper understanding of its physicochemical properties. This knowledge is invaluable for applications in drug development, enabling researchers to predict molecular behavior, interpret experimental data, and guide the design of new chemical entities with desired properties. The computational workflows provide a systematic approach to molecular modeling that can be integrated into modern drug discovery pipelines.

References

- 1. benchchem.com [benchchem.com]

- 2. Pyridine, 4-decyl- | C15H25N | CID 13563860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Q-Chem 4.4 Userâs Manual : Vibrational Analysis [manual.q-chem.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Analysis of vibrational spectra of 4-amino-2,6-dichloropyridine and 2-chloro-3,5-dinitropyridine based on density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 14. researchgate.net [researchgate.net]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]

Thermal Decomposition of 4-Decylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated thermal decomposition behavior of 4-decyclpyridine. Due to a lack of direct experimental data for 4-decyclpyridine, this document extrapolates from established knowledge of the thermal degradation of pyridine, long-chain alkylbenzenes, and other related alkyl-substituted aromatic compounds. The guide outlines a plausible decomposition pathway, presents comparative thermal stability data from analogous compounds, and details the key experimental protocols necessary for a thorough investigation of its thermal properties. This information is intended to serve as a foundational resource for researchers, scientists, and drug development professionals working with or anticipating the thermal processing of 4-decyclpyridine and similar long-chain alkyl-substituted heterocyclic compounds.

Introduction

This guide aims to bridge the existing knowledge gap by providing a detailed theoretical framework for the thermal decomposition of 4-decyclpyridine. By examining the well-established principles of pyrolysis of analogous compounds, we can predict the likely decomposition mechanisms, products, and the temperature ranges at which these processes are expected to occur.

Proposed Thermal Decomposition Pathway of 4-Decylpyridine

The thermal decomposition of 4-decyclpyridine is expected to proceed through a free-radical mechanism, primarily involving the cleavage of the long alkyl chain and subsequent reactions of the resulting fragments and the pyridine ring. The initiation step is likely the homolytic cleavage of a carbon-carbon bond within the decyl chain, as these bonds are generally weaker than the bonds within the aromatic pyridine ring.

The primary proposed pathway involves the following key steps:

-

Initiation: Homolytic cleavage of a C-C bond in the decyl chain, with the most likely cleavage occurring at the β-position to the pyridine ring due to the formation of a relatively stable benzylic-type radical. This results in the formation of a pyridyl-ethyl radical and an octyl radical.

-

Propagation: The initial radicals can undergo a series of β-scission reactions, leading to the formation of smaller, more volatile hydrocarbons such as ethene and propene, and smaller radical species. Hydrogen abstraction reactions can also occur, where a radical removes a hydrogen atom from another molecule, propagating the chain reaction.

-

Decomposition of the Pyridine Ring: At higher temperatures, the pyridine ring itself can undergo cleavage, leading to the formation of smaller nitrogen-containing compounds like hydrogen cyanide (HCN), acetonitrile, and various smaller hydrocarbon fragments.

-

Termination: The reaction ceases when two radical species combine to form a stable, non-radical product.

A visual representation of this proposed decomposition pathway is provided in the following diagram.

Caption: Proposed free-radical mechanism for the thermal decomposition of this compound.

Quantitative Data from Analogous Compounds

While specific quantitative data for the thermal decomposition of 4-decyclpyridine is unavailable, a review of the literature on analogous compounds provides valuable insights into its expected thermal stability. The following table summarizes the decomposition temperatures and other relevant thermal data for pyridine and various long-chain alkylbenzenes, which can serve as a proxy for estimating the thermal behavior of 4-decyclpyridine. The presence of the long alkyl chain is expected to lower the overall thermal stability compared to unsubstituted pyridine.

| Compound | Decomposition Onset Temperature (°C) | Peak Decomposition Temperature (°C) | Method | Notes |

| Pyridine | ~680 | >800 | Flow Reactor | Decomposition is highly dependent on conditions. |

| n-Propylbenzene | ~550 | - | Shock Tube | Initiation via C-C bond cleavage in the propyl chain. |

| n-Butylbenzene | ~525 | - | Shock Tube | Lower onset temperature than n-propylbenzene. |

| Dodecylbenzene | ~350-400 | - | Kinetic Modeling | Primarily consumed by hydrogen abstraction reactions.[1] |

| Linear Alkylbenzene (C10-C14) | ~250 | - | Heating in N2 | Decomposition of the alkyl chain is the initial step.[2] |

Experimental Protocols

A thorough investigation of the thermal decomposition of 4-decyclpyridine would involve a combination of analytical techniques to determine its thermal stability, decomposition kinetics, and the identity of its degradation products. The following are detailed methodologies for the key experiments that should be performed.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal stability, decomposition temperatures, and associated heat flow of 4-decyclpyridine.

Instrumentation: A simultaneous TGA/DSC instrument.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of 4-decyclpyridine into an appropriate crucible (e.g., alumina).

-

Instrument Setup:

-

Purge the instrument with an inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min to prevent oxidative decomposition.

-

Equilibrate the sample at a starting temperature of 30 °C.

-

-

Heating Program:

-

Heat the sample from 30 °C to 800 °C at a constant heating rate of 10 °C/min. To study the kinetics, multiple heating rates (e.g., 5, 10, 15, and 20 °C/min) should be used in separate experiments.

-

-

Data Acquisition: Continuously record the sample weight (TGA) and the differential heat flow (DSC) as a function of temperature.

-

Data Analysis:

-

From the TGA curve, determine the onset temperature of decomposition (the temperature at which significant weight loss begins) and the peak decomposition temperature (from the derivative of the TGA curve, DTG).

-

From the DSC curve, identify endothermic or exothermic events associated with decomposition.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile products of the thermal decomposition of 4-decyclpyridine.

Instrumentation: A pyrolyzer coupled to a gas chromatograph-mass spectrometer (GC-MS).

Methodology:

-

Sample Preparation: Place a small, accurately weighed amount (typically 0.1-1.0 mg) of 4-decyclpyridine into a pyrolysis sample cup.

-

Pyrolysis:

-

Set the pyrolysis temperature. A stepped pyrolysis approach is recommended, with initial lower temperatures (e.g., 250-400 °C) to analyze the initial fragmentation of the alkyl chain, followed by higher temperatures (e.g., 600-800 °C) to investigate the decomposition of the pyridine ring.

-

Rapidly heat the sample to the set temperature in an inert atmosphere (helium).

-

-

GC Separation:

-

The pyrolysis products are immediately transferred to the GC column.

-

Use a suitable capillary column (e.g., a non-polar or medium-polarity column) to separate the individual components of the pyrolysate.

-

Program the GC oven temperature to elute a wide range of compounds, for example, starting at 40 °C and ramping to 300 °C.

-

-

MS Detection and Analysis:

-

As the separated components elute from the GC column, they are ionized and fragmented in the mass spectrometer.

-

Identify the individual decomposition products by comparing their mass spectra to a spectral library (e.g., NIST) and by interpreting the fragmentation patterns.

-

The following diagram illustrates a general workflow for the experimental investigation of the thermal decomposition of a compound like 4-decyclpyridine.

Caption: General experimental workflow for investigating the thermal decomposition of this compound.

Conclusion

While direct experimental data on the thermal decomposition of 4-decyclpyridine is currently lacking, a comprehensive understanding of its likely behavior can be extrapolated from the extensive literature on analogous compounds. The primary decomposition pathway is anticipated to be a free-radical process initiated by the cleavage of the decyl chain, followed by further fragmentation and, at higher temperatures, the decomposition of the pyridine ring. The thermal stability of 4-decyclpyridine is expected to be lower than that of unsubstituted pyridine due to the presence of the long alkyl chain.

The experimental protocols detailed in this guide, including TGA/DSC and Py-GC-MS, provide a robust framework for the systematic investigation of the thermal properties of 4-decyclpyridine. The data generated from such studies would be invaluable for ensuring the safe and effective use of this and similar compounds in applications where thermal stress is a factor. This guide serves as a critical starting point for researchers and professionals, enabling them to anticipate the thermal behavior of 4-decyclpyridine and to design appropriate experimental investigations.

References

An In-depth Technical Guide to the Electrochemical Behavior of 4-Decylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Decylpyridine, a pyridine derivative with a long alkyl chain, presents a unique molecular structure that suggests potential applications in areas such as drug delivery systems, surfactant chemistry, and as a corrosion inhibitor. The decyl group introduces significant hydrophobicity, which can influence its interaction with cell membranes and electrode surfaces. Understanding the electrochemical behavior of this compound is crucial for elucidating its reaction mechanisms, stability, and potential for redox-based applications.

This technical guide provides a comprehensive overview of the methodologies required to characterize the electrochemical properties of this compound. Due to the limited availability of specific experimental data for this compound in published literature, this document serves as a roadmap for researchers, outlining a series of proposed experiments, detailed protocols, and expected data presentation formats. The electrochemical behavior of related pyridine derivatives suggests that this compound is likely to undergo redox reactions centered on the pyridine ring. The long alkyl chain is not expected to be electroactive under typical conditions but will significantly influence the molecule's solubility, diffusion, and adsorption characteristics at the electrode-electrolyte interface.

Proposed Electrochemical Characterization Workflow

A systematic investigation of the electrochemical behavior of this compound can be achieved through a series of well-established electrochemical techniques. The proposed workflow is designed to provide a comprehensive understanding of the molecule's redox properties, from initial screening to more detailed mechanistic studies.

Methodological & Application

Application Notes and Protocols for 4-Decylpyridine in Self-Assembled Monolayers (SAMs)

For Researchers, Scientists, and Drug Development Professionals

Introduction